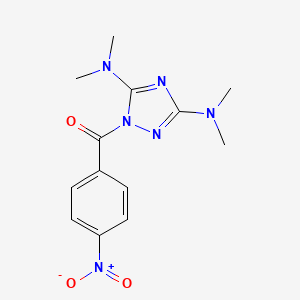
(3,5-双(二甲基氨基)-1H-1,2,4-三唑-1-基)(4-硝基苯基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-nitrophenyl)methanone is a useful research compound. Its molecular formula is C13H16N6O3 and its molecular weight is 304.31. The purity is usually 95%.
BenchChem offers high-quality (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-nitrophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-nitrophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 该化合物已表现出高抗自由基活性,使其成为抗氧化剂制剂的潜在候选者。 在针对DPPH自由基的测试中,它超过了抗坏血酸,一种众所周知的抗氧化剂 .
- 研究人员合成了含有咪唑部分的相关化合物。 例如,吡啶-3-基(2-(2,3,4,5-四取代苯基)-1H-咪唑-1-基)甲酮已被评估对细菌(如金黄色葡萄球菌、枯草芽孢杆菌和大肠杆菌)的抗菌活性 .
- 研究人员已使用该化合物作为起始原料合成4,5-二氢-1H-吡唑的双衍生物。 这些衍生物表现出不同的取代基(例如,呋喃基、噻吩基、4-二甲基氨基苯基) .
抗自由基活性及细胞保护
抗菌潜力
杂环合成
4,5-二氢-1H-吡唑的双衍生物
双(苯基吡唑啉)的合成
总之,该化合物的多方面特性使其成为跨不同领域进行科学探索的迷人主题。 研究人员继续调查其应用,进一步的研究可能会揭示额外的用途和益处 . 如果你需要关于任何特定应用的更详细信息,请随时询问!
生物活性
(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-nitrophenyl)methanone is a synthetic compound notable for its diverse biological activities. The compound integrates a triazole ring and a nitrophenyl moiety, which contribute to its pharmacological potential. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-nitrophenyl)methanone is C13H16N6O3, with a molecular weight of 304.3 g/mol. The presence of dimethylamino groups enhances solubility and biological interactions. The triazole moiety is linked to various biological activities, especially in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C13H16N6O3 |
| Molecular Weight | 304.3 g/mol |
| CAS Number | 478031-99-1 |
The biological activity of this compound is largely attributed to its structural components:
- Triazole Ring : Known for antifungal and antibacterial properties due to its ability to inhibit key enzymes in microbial metabolism.
- Nitrophenyl Group : Enhances lipophilicity and permeability across biological membranes, potentially increasing efficacy as a drug candidate.
- Dimethylamino Groups : Facilitate protonation and deprotonation reactions that influence the compound's reactivity.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The mechanism typically involves the inhibition of fungal cytochrome P450 enzymes, crucial for ergosterol biosynthesis.
Antitumor Activity
Preliminary studies suggest that (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-nitrophenyl)methanone may possess antitumor effects. Computational docking studies have predicted interactions with oncogenic pathways, indicating potential use in cancer therapy.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties through modulation of cytokine production and inhibition of inflammatory mediators.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds or derivatives:
- Antifungal Studies : A study demonstrated that triazole derivatives effectively inhibited Candida species growth by disrupting ergosterol synthesis.
- Antitumor Research : In vitro assays showed that related triazole compounds induced apoptosis in cancer cell lines through caspase activation.
- Anti-inflammatory Research : Compounds with similar structures were shown to reduce TNF-alpha levels in macrophages, highlighting their potential as anti-inflammatory agents.
Comparative Analysis
A comparative analysis with structurally similar compounds can provide insights into the unique properties of (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-nitrophenyl)methanone:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(Dimethylamino)-1H-pyrazole | Pyrazole ring instead of triazole | Antifungal |
| 3-(4-Fluorophenyl)-5-methylisoxazole | Isoxazole ring | Antimicrobial |
| 4-(Dimethylamino)-2-methylphenol | Phenolic structure | Antioxidant |
属性
IUPAC Name |
[3,5-bis(dimethylamino)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O3/c1-16(2)12-14-13(17(3)4)18(15-12)11(20)9-5-7-10(8-6-9)19(21)22/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKZABHEOSPQKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C(=N1)N(C)C)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














